molecular formula C19H25N5O2 B5941637 2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide

2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide

Cat. No.: B5941637
M. Wt: 355.4 g/mol
InChI Key: TYMUAORDQWOLKQ-UHFFFAOYSA-N
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Description

2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide is a complex organic compound that features a pyrazole ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling of the Pyrazole and Piperazine Rings: The pyrazole and piperazine rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the coupled product with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)ethanol: A simpler compound with a similar dimethylphenyl group.

    Imidazole Derivatives: Compounds with a similar heterocyclic structure.

    Piperazine Derivatives: Compounds with a similar piperazine ring.

Uniqueness

2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide is unique due to its combination of a pyrazole ring, a piperazine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-12-4-5-13(2)15(8-12)18-14(10-22-23-18)11-24-7-6-21-19(26)16(24)9-17(25)20-3/h4-5,8,10,16H,6-7,9,11H2,1-3H3,(H,20,25)(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMUAORDQWOLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=NN2)CN3CCNC(=O)C3CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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